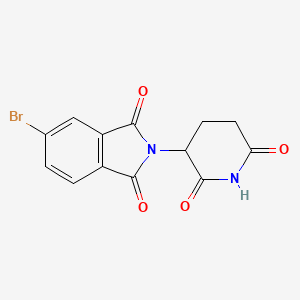
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Descripción general
Descripción
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a derivative of thalidomide with a bromide atom on the benzyl ring . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is C13H9BrN2O4 . The InChI code is 1S/C13H9BrN2O4/c14-6-1-2-7-8 (5-6)13 (20)16 (12 (7)19)9-3-4-10 (17)15-11 (9)18/h1-2,5,9H,3-4H2, (H,15,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione include a molecular weight of 337.13 , a density of 1.794±0.06 g/cm3 , and a melting point of >230 °C . It is slightly soluble in some organic solvents such as chloroform, dichloromethane, and acetone .Aplicaciones Científicas De Investigación
Anti-Psoriasis Agents
Research has shown that certain derivatives of thalidomide, which include compounds structurally similar to 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, exhibit potential as anti-psoriasis agents. These compounds have been found to inhibit TNF-α and IL-6 expression in cell models, demonstrating effectiveness in reducing key inflammatory markers associated with psoriasis without significant cytotoxicity (Tang et al., 2018).
Inhibition of Protoporphyrinogen Oxidase
Certain novel phthalimide derivatives, including those structurally related to 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, have been identified as promising targets for herbicide discovery. These compounds have shown efficacy as inhibitors of protoporphyrinogen oxidase, an enzyme crucial in the synthesis of chlorophyll, making them potent herbicides (Gao et al., 2019).
Cereblon Modulators in Cancer Therapy
Derivatives of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione have been explored as cereblon modulators, showing potential in cancer therapy. These compounds exhibit antiproliferative activities against certain cancer cell lines and can induce apoptosis and cell cycle arrest, suggesting their potential as antitumor drugs (Liu et al., 2022).
Binding with Bovine Serum Albumin
Studies have also explored the binding interaction of similar compounds with bovine serum albumin (BSA), which is important for understanding the pharmacokinetics and pharmacodynamics of drugs. The binding is influenced by temperature and reveals information about the drug’s stability and interaction with proteins (Alanazi et al., 2018).
Antimicrobial Activity
Compounds structurally related to 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione have shown antimicrobial activity. These include derivatives that have been tested against various pathogens, indicating their potential use in antimicrobial therapy (Ghabbour & Qabeel, 2016).
Tyrosinase Inhibition
Such compounds have also been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders or as agents in cosmetic products (Then et al., 2018).
Acetylcholinesterase Inhibition
Additionally, derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This suggests potential therapeutic applications in neurodegenerative disorders (Andrade-Jorge et al., 2018).
Safety And Hazards
The safety and hazards of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione are not clearly defined due to a lack of specific toxicity and safety data . General laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment and avoiding skin contact and inhalation .
Direcciones Futuras
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a functionalized cereblon ligand that can be used in the development of Thalidomide-based PROTACs . Its ability to rapidly conjugate with carboxyl linkers due to the presence of an amine group via peptide coupling reactions makes it a promising compound for future research and development .
Propiedades
IUPAC Name |
5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMSBQXTHIEBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(tert-Butoxycarbonyl)amino]-2-ethylcyclopropanecarboxylic acid](/img/structure/B1371494.png)
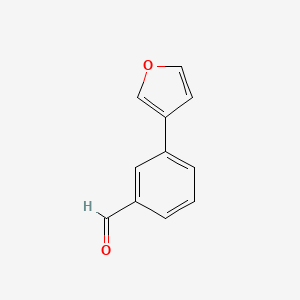
![7-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B1371497.png)
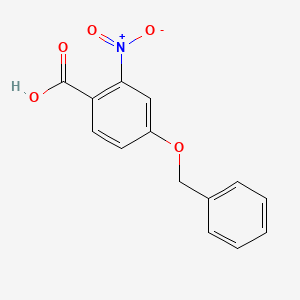
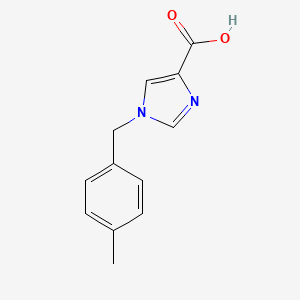
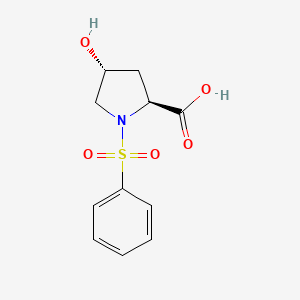
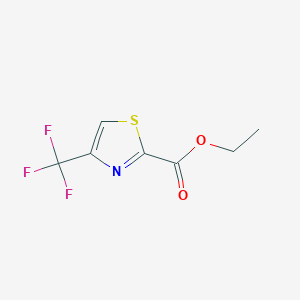
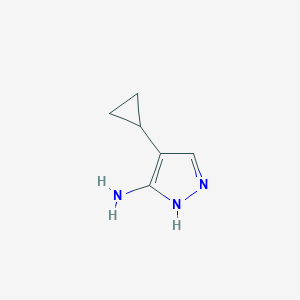
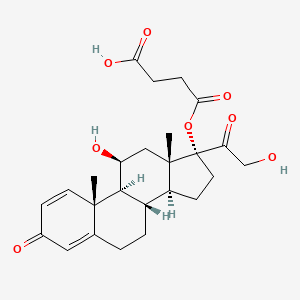
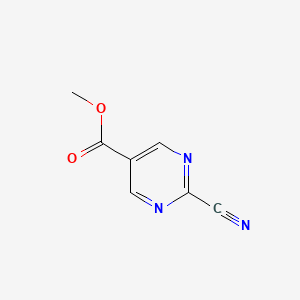
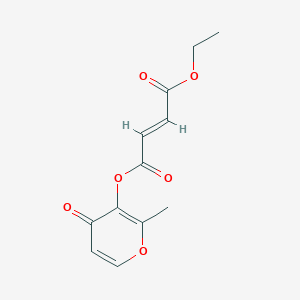
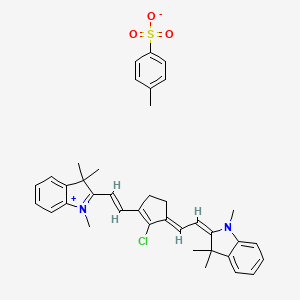
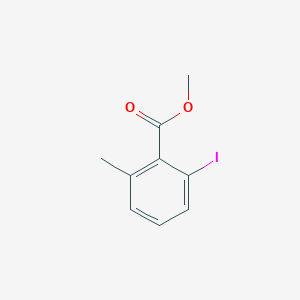
![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)